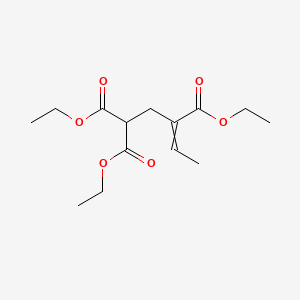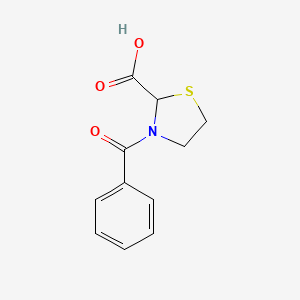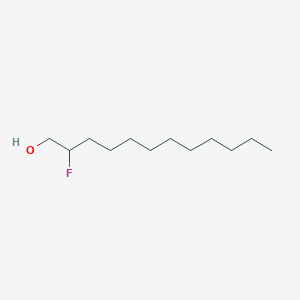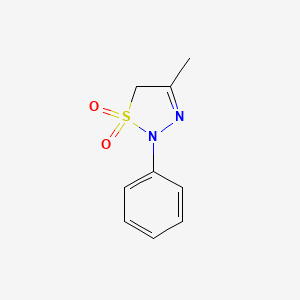
Bromo(dichloro)(trichloromethyl)germane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromo(dichloro)(trichloromethyl)germane is a chemical compound with the molecular formula CCl3BrCl2Ge It is a germanium-based compound that features bromine, chlorine, and trichloromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bromo(dichloro)(trichloromethyl)germane typically involves the reaction of germanium tetrachloride with trichloromethyl bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows:
GeCl4+CCl3Br→CCl3BrCl2Ge
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels, maintaining precise temperature control, and ensuring the purity of reactants. The process is optimized to achieve high yields and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Bromo(dichloro)(trichloromethyl)germane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The compound reacts with water to form germanium oxides and hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted germanium compounds with various functional groups.
Oxidation Reactions: Products include germanium oxides and bromine or chlorine-containing by-products.
Reduction Reactions: Products include reduced germanium species and hydrogen halides.
Wissenschaftliche Forschungsanwendungen
Bromo(dichloro)(trichloromethyl)germane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other germanium-containing compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of Bromo(dichloro)(trichloromethyl)germane involves its interaction with molecular targets through its reactive bromine and chlorine atoms. These atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The compound can also undergo hydrolysis, releasing reactive species that can further interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorotrifluoromethylgermane: Similar structure but with fluorine atoms instead of chlorine.
Bromo(trichloromethyl)germane: Similar but lacks the dichloro substitution.
Dichloro(trichloromethyl)germane: Similar but lacks the bromine atom.
Uniqueness
Bromo(dichloro)(trichloromethyl)germane is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and potential applications compared to its analogs. The combination of these halogens with the trichloromethyl group and germanium core makes it a versatile compound for various chemical transformations and research applications.
Eigenschaften
CAS-Nummer |
113365-42-7 |
|---|---|
Molekularformel |
CBrCl5Ge |
Molekulargewicht |
341.8 g/mol |
IUPAC-Name |
bromo-dichloro-(trichloromethyl)germane |
InChI |
InChI=1S/CBrCl5Ge/c2-8(6,7)1(3,4)5 |
InChI-Schlüssel |
ZKELJKYECOREDS-UHFFFAOYSA-N |
Kanonische SMILES |
C(Cl)(Cl)(Cl)[Ge](Cl)(Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-Chloroethyl)-N'-[2-(4-nitro-1H-imidazol-1-yl)ethyl]-N-nitrosourea](/img/structure/B14307558.png)


![1-Methyl-4-[(prop-1-en-2-yl)oxy]benzene](/img/structure/B14307573.png)



![1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-[(4-nitrophenyl)methyl]-](/img/structure/B14307610.png)


![Bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione](/img/structure/B14307635.png)
